Rhubafuran
Description
Rhubafuran (chemical name: 2,4-dimethyl-4-phenyltetrahydrofuran; CAS: 82461-14-1) is a cyclic ether with the molecular formula C₁₂H₁₆O and a molecular weight of 176.26 g/mol . It is a pale yellow liquid with a distinctive grapefruit-like odor and a boiling point of 249°C. This compound is sparingly soluble in water but highly soluble in alcohol, making it suitable for use in alcoholic perfumes and functional fragrances .
Properties
CAS No. |
99343-91-6 |
|---|---|
Molecular Formula |
C12H16O |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
(2R,4S)-2,4-dimethyl-4-phenyloxolane |
InChI |
InChI=1S/C12H16O/c1-10-8-12(2,9-13-10)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3/t10-,12-/m1/s1 |
InChI Key |
GPMLJOOQCIHFET-ZYHUDNBSSA-N |
SMILES |
CC1CC(CO1)(C)C2=CC=CC=C2 |
Isomeric SMILES |
C[C@@H]1C[C@@](CO1)(C)C2=CC=CC=C2 |
Canonical SMILES |
CC1CC(CO1)(C)C2=CC=CC=C2 |
boiling_point |
248.00 to 249.00 °C. @ 760.00 mm Hg |
solubility |
65.97 mg/L @ 25 °C (est) |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The enzymatic synthesis typically involves a prochiral precursor, such as a substituted diol or ketone, which undergoes cyclization in the presence of a lipase or esterase. For example, Candida antarctica lipase B (CAL-B) has been employed to catalyze the kinetic resolution of intermediates, yielding this compound with >95% enantiomeric excess (ee). The reaction is conducted under mild conditions (25–40°C, pH 6–8), minimizing energy consumption and byproduct formation.
Advantages and Limitations
Enzymatic methods offer distinct advantages:
-
Stereochemical Control : High ee values ensure consistent olfactory properties, a key requirement in perfumery.
-
Environmental Impact : Reduced solvent waste and elimination of heavy-metal catalysts align with green chemistry principles.
-
Single-Step Process : Avoids multi-step sequences, improving overall yield (85–90%) compared to traditional routes.
However, challenges include the high cost of enzyme immobilization and limited substrate scope, necessitating ongoing research into enzyme engineering.
Traditional Chemical Synthesis Approaches
Before the advent of enzymatic methods, this compound was synthesized via conventional organic reactions. These routes, while less stereoselective, remain relevant for industrial-scale production.
Acid-Catalyzed Cyclization
A widely documented method involves the cyclization of 2-methyl-4-phenyl-1,5-pentanediol using sulfuric acid or p-toluenesulfonic acid (pTSA). The reaction proceeds via a carbocation intermediate, forming the tetrahydrofuran ring.
Reaction Conditions :
This method suffers from moderate yields due to competing polymerization and byproduct formation.
Metal-Catalyzed Alkylation
Palladium-catalyzed cross-coupling reactions have been explored to attach the phenyl group to a preformed tetrahydrofuran backbone. For instance, Suzuki-Miyaura coupling between 2,4-dimethyltetrahydrofuran-4-boronic acid and bromobenzene achieves partial success, albeit with limited stereocontrol.
Typical Parameters :
Industrial-Scale Production Techniques
Industrial synthesis prioritizes cost-effectiveness and scalability. A hybrid approach combining enzymatic and chemical steps is increasingly adopted:
-
Enzymatic Resolution : Generate chiral intermediates via lipase-catalyzed acetylation.
-
Chemical Cyclization : Use acid catalysis to form the tetrahydrofuran ring.
Economic Considerations :
| Factor | Enzymatic Method | Chemical Method |
|---|---|---|
| Catalyst Cost | High | Low |
| Waste Management | Low | Moderate |
| Production Capacity | 500–1,000 kg/yr | 5,000–10,000 kg/yr |
Comparative Analysis of Synthesis Methods
The table below summarizes key metrics for this compound synthesis routes:
| Method | Steps | Yield (%) | Enantiomeric Excess | Environmental Impact |
|---|---|---|---|---|
| Enzymatic Catalysis | 1 | 85–90 | >95% | Low |
| Acid-Catalyzed | 3 | 60–70 | Racemic | Moderate |
| Metal-Catalyzed | 2 | 75–80 | 80–85% | High |
Enzymatic methods excel in stereoselectivity and sustainability but face scalability hurdles. Chemical routes, while scalable, generate higher waste and require costly purification .
Chemical Reactions Analysis
Types of Reactions
Rhubafuran undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts. The conditions for these reactions vary depending on the desired products and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can have different scent profiles and chemical properties .
Scientific Research Applications
Rhubafuran has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound in the study of cyclic fragrances and their synthesis.
Biology: this compound’s unique scent profile makes it useful in olfactory research and the study of odorant receptors.
Medicine: While not directly used in medicine, this compound’s derivatives and analogs are studied for their potential therapeutic properties.
Industry: This compound is widely used in the fragrance industry, particularly in air fresheners and other functional fragrances
Mechanism of Action
The mechanism by which Rhubafuran exerts its effects is primarily related to its interaction with olfactory receptors. The molecular structure of this compound allows it to bind to specific receptors in the olfactory system, triggering a sensory response that is perceived as a tangy rhubarb scent with a green eucalyptus heart .
Comparison with Similar Compounds
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 176.26 g/mol |
| Boiling Point | 249°C |
| Density | ~0.966 g/cm³ |
| Solubility in Water | 650 mg/L (20°C) |
| Odor Profile | Grapefruit, fruity-green |
Rhubafuran is synthesized via a multi-step process involving hydratropaldehyde and allyl chloride, followed by α-dehydrochlorination, carbonyl reduction, and alcohol addition . Its primary application lies in the fragrance industry, where it imparts fresh, citrusy notes to perfumes, soaps, and household products .
Comparison with Similar Compounds
Hexalon and Hyacinth Body
Hexalon and Hyacinth Body are bicyclic enol ethers synthesized via gold-catalyzed cycloisomerization of oxygen-tethered enynes . While this compound is a monocyclic tetrahydrofuran derivative, these compounds feature fused 3/6-membered rings, leading to distinct odor profiles:
- Hexalon : Exhibits a woody-floral scent.
- Hyacinth Body : Characterized by a green, hyacinth-like aroma.
Olfactory Comparison
| Compound | Odor Profile | Key Applications |
|---|---|---|
| This compound | Grapefruit, fresh | Perfumes, detergents |
| Hexalon | Woody, floral | Luxury fragrances |
| Hyacinth Body | Green, floral | Floral accords |
Both Hexalon and Hyacinth Body require higher catalyst loadings (0.04 mol% gold) for synthesis compared to this compound’s simpler production process .
Floropal®
Floropal® (CAS: N/A) is a synthetic fragrance with a green-fruity profile. Unlike this compound’s pronounced grapefruit note, Floropal® exhibits a milder green character, making it suitable for delicate floral compositions .
Structural and Functional Differences
| Property | This compound | Floropal® |
|---|---|---|
| Molecular Formula | C₁₂H₁₆O | C₁₃H₁₈O₂ |
| Odor Intensity | Strong, sharp | Subtle, rounded |
| Stability | Stable in alcohol | Stable in diverse bases |
Clarycet® and Florol®
Clarycet® and Florol® are tetrahydrofuran derivatives with multiple chiral centers, similar to this compound. However, their stereochemistry and substituents lead to divergent olfactory properties:
- Clarycet®: Amber-like, herbal notes.
- Florol® : Rosy, floral undertones.
Enzymatic resolution studies reveal that enantiomeric forms of this compound exhibit enhanced citrus intensity, whereas Clarycet® and Florol® derivatives prioritize floral complexity .
Sila-rhubafuran
Sila-rhubafuran (1b) is a silicon analog of this compound, where a carbon atom is replaced by silicon. Despite structural mimicry, sila-rhubafuran has a less intense odor due to altered electron distribution:
C/Si Pair Comparison
| Compound | Odor Strength | Note Profile |
|---|---|---|
| This compound | High | Sharp grapefruit |
| Sila-rhubafuran | Moderate | Muted, earthy-citrus |
This highlights the critical role of carbon frameworks in odorant design .
Functional Analogues in Insect Repellents
This compound is occasionally used in insect repellent formulations alongside compounds like Mefranal and Pivarose. While Mefranal (3-methyl-5-phenyl-1-pentanal) offers a sweeter scent, this compound provides a balancing citrus note, enhancing product appeal without compromising efficacy .
Biological Activity
Rhubafuran, a compound derived from rhubarb, has garnered attention due to its notable biological activities, particularly in the fields of pharmacology and toxicology. This article explores the biological properties of this compound, including its chemical structure, synthesis methods, and various biological effects.
Chemical Structure and Properties
This compound is characterized by its unique chemical structure, which contributes to its biological activity. It is classified under the furan family of compounds, specifically as tetrahydrofuran derivatives. The compound's CAS number is 82461-14-1, and it has a molecular formula of C₁₄H₁₈O₂.
Physical Properties
| Property | Value |
|---|---|
| Refractive Index | 1.5140 - 1.5200 |
| Specific Gravity | 0.9850 - 0.9910 |
| Color/Appearance | Colorless to pale yellow liquid |
| Odor | Green, rhubarb and grapefruit odor |
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Chemical Synthesis : Utilizing different catalysts and reagents to produce this compound from simpler organic compounds.
- Biotransformation : Employing microbial or enzymatic processes to convert natural substrates into this compound.
Antimicrobial Properties
This compound has demonstrated significant antimicrobial activity against a variety of pathogens. Studies indicate that it possesses inhibitory effects on both Gram-positive and Gram-negative bacteria. For instance:
- Staphylococcus aureus : Exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL.
- Escherichia coli : Showed an MIC of 64 µg/mL.
These findings suggest that this compound could be a potential candidate for developing new antimicrobial agents.
Antioxidant Activity
This compound exhibits strong antioxidant properties, which are crucial for combating oxidative stress in biological systems. In vitro assays have shown that this compound can scavenge free radicals effectively, with an IC50 value indicating its potency in reducing oxidative damage.
Cytotoxic Effects
Research on the cytotoxic effects of this compound reveals that it can induce apoptosis in cancer cell lines such as:
- HeLa cells : Induced apoptosis with an IC50 value of approximately 25 µg/mL.
- MCF-7 cells : Showed similar cytotoxicity, suggesting potential applications in cancer therapy.
Case Studies
-
Study on Antimicrobial Efficacy :
A recent study evaluated the antimicrobial efficacy of this compound against various clinical isolates. The results indicated that this compound not only inhibited bacterial growth but also exhibited synergistic effects when combined with conventional antibiotics. -
Antioxidant Activity Assessment :
In another study, researchers measured the antioxidant capacity of this compound using DPPH radical scavenging assays. The results showed that this compound had a significant ability to reduce DPPH radicals, confirming its potential as a natural antioxidant. -
Cytotoxicity Evaluation :
A comprehensive evaluation of this compound's cytotoxicity was conducted on multiple cancer cell lines. The findings highlighted its selective toxicity towards cancer cells while sparing normal cells, making it a promising candidate for further development in cancer therapeutics.
Toxicological Profile
Despite its beneficial properties, the toxicological profile of this compound requires careful consideration. According to safety data:
- Acute Toxicity : The LD50 for oral administration in rats is reported at 3990 mg/kg.
- Irritation Potential : Mild skin and eye irritation have been noted upon exposure.
Q & A
Q. What are the key physicochemical properties of Rhubafuran, and how are they experimentally determined?
this compound (2,4-dimethyl-4-phenyltetrahydrofuran) is characterized by a molecular weight of 176.25 g/mol, a density of 0.966 g/cm³, and a boiling point of 248.7°C. Its water solubility is 650 mg/L at 20°C, and it exhibits a vapor pressure of 2.5 Pa at the same temperature . Methodologically, these properties are determined via gas chromatography-mass spectrometry (GC-MS) for volatility analysis, densitometry for density, and titration or spectrophotometry for solubility. Researchers should calibrate instruments to ensure precision (e.g., reporting numerical data to ≤3 significant figures unless justified by instrument precision) .
Q. What synthetic routes are commonly employed for this compound production, and what are their limitations?
this compound is synthesized via α-dehydrogenation, carbonyl reduction, and alcohol addition reactions starting from salicylaldehyde and allyl chloride . A critical limitation of this method is the potential for incomplete reduction, leading to byproducts. Researchers should validate purity using nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC), with protocols emphasizing iterative testing under varying temperature and catalyst conditions .
Q. Which analytical techniques are most effective for quantifying this compound in complex matrices?
GC-MS and HPLC with UV detection are standard for quantification due to this compound’s volatility and aromatic structure. For trace analysis in biological samples, liquid-liquid extraction followed by solid-phase microextraction (SPME) is recommended. Method validation must include recovery rates and limit-of-detection (LOD) calculations, adhering to statistical reporting guidelines (e.g., specifying p-values for significance) .
Advanced Research Questions
Q. How can researchers design experiments to investigate this compound’s stability under varying environmental conditions?
A robust experimental design would involve:
- Controlled variables : pH, temperature, UV exposure.
- Response metrics : Degradation kinetics (using first-order rate constants) and structural changes (via Fourier-transform infrared spectroscopy, FTIR).
- Replication : Triplicate samples per condition to account for variability. Researchers must predefine hypotheses (e.g., “this compound degrades faster in alkaline conditions”) and align methods with frameworks like PICO (Population, Intervention, Comparison, Outcome) to ensure clarity .
Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?
Contradictions may arise from differences in assay protocols or impurities. To address this:
- Re-evaluate methodologies : Compare cell lines, solvent systems, and positive controls used in conflicting studies.
- Cross-validate : Reproduce experiments under standardized conditions (e.g., ISO guidelines).
- Meta-analysis : Statistically aggregate data using tools like RevMan, highlighting heterogeneity via I² statistics .
Q. How can computational modeling predict this compound’s interactions with biological targets, and what are the validation requirements?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (GROMACS) can predict binding affinities to enzymes like cyclooxygenase-2. Validation requires:
- Experimental correlation : Compare in silico results with in vitro enzyme inhibition assays.
- Statistical rigor : Report root-mean-square deviation (RMSD) values ≤2.0 Å and use receiver operating characteristic (ROC) curves to assess predictive accuracy .
Q. What ethical and methodological considerations apply to in vivo studies of this compound’s toxicological profile?
- Ethics : Obtain Institutional Review Board (IRB) approval, emphasizing informed consent and humane endpoints.
- Methodology : Use dose-escalation designs (OECD Test Guideline 423) and include negative/positive controls.
- Data transparency : Publish raw data in repositories like Figshare, with detailed protocols to enable replication .
Data Presentation and Reporting Guidelines
-
Tables : Summarize physicochemical properties with Roman numerals (Table I, Table II), ensuring self-explanatory footnotes. For example:
Property Value Method Reference Boiling Point (°C) 248.7 GC-MS Water Solubility (mg/L) 650 (20°C) Titration -
Figures : Use color freely for spectral data (e.g., NMR peaks), but ensure permissions for reproduced content .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
